molecular formula C23H22ClN3O2S B2559008 4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-63-5

4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2559008
CAS No.: 338954-63-5
M. Wt: 439.96
InChI Key: YDPZFNUMMGIUGZ-UHFFFAOYSA-N
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Description

4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS Registry Number: 338954-63-5) is a benzimidazole derivative supplied for research applications . This compound features a complex molecular structure with the formula C23H22ClN3O2S and a molecular weight of 439.96 g/mol . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its significant role in drug design, particularly in oncology . Derivatives of this class have demonstrated anticancer potential through mechanisms such as interacting with DNA and inhibiting key enzymes . As such, this compound is a valuable advanced intermediate or building block for researchers conducting structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with improved efficacy and selectivity. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-15-6-4-5-7-18(15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-10-8-19(24)9-11-20/h4-12,14,26H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPZFNUMMGIUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed exploration of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN3O2S
  • Molecular Weight : 439.96 g/mol
  • CAS Number : 338423-61-3

The compound features a benzenesulfonamide moiety linked to a substituted benzimidazole, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics to this compound exhibit significant antitumor activity. For instance, a study evaluating various benzimidazole derivatives demonstrated their potential to inhibit the proliferation of cancer cells in vitro.

Case Study: Antitumor Efficacy

A specific study highlighted the efficacy of benzimidazole derivatives against lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed:

  • A549 Cell Line : IC50 values ranged from 2.12 µM to 4.01 µM.
  • HCC827 Cell Line : IC50 values ranged from 5.13 µM to 7.02 µM.
  • NCI-H358 Cell Line : IC50 values were as low as 0.85 µM in some derivatives.

These findings suggest that structural modifications can enhance the antitumor activity of benzimidazole derivatives, positioning them as promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored extensively. Benzimidazole derivatives have shown efficacy against various bacterial strains and fungi.

Antibacterial Activity

In vitro tests conducted on several bacterial strains revealed that certain derivatives possess strong antibacterial properties:

  • Gram-negative Bacteria : Effective against Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM.
  • Gram-positive Bacteria : Active against Staphylococcus aureus with MIC values between 5.64 and 77.38 µM.

These results indicate that modifications in the chemical structure can lead to enhanced antibacterial effectiveness .

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as DNA or specific enzymes. For example, studies suggest that benzimidazole derivatives can bind within the minor groove of AT-DNA, potentially disrupting replication and transcription processes essential for cancer cell survival .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Values
AntitumorA5492.12 - 4.01 µM
AntitumorHCC8275.13 - 7.02 µM
AntitumorNCI-H3580.85 - 1.73 µM
AntibacterialE. coli4.69 - 22.9 µM
AntibacterialS. aureus5.64 - 77.38 µM

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide. Here are some key findings:

  • Cytotoxicity Studies: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The concentration required to inhibit cell viability by 50% (IC50) was determined using the MTT assay, with some derivatives showing enhanced activity compared to standard chemotherapeutics like cisplatin .

Table 1: IC50 Values of Selected Compounds

Compound NameCancer Cell LineIC50 (µM)
4-chloro-N-[5,6-dimethyl...HCT-11615
4-chloro-N-[5,6-dimethyl...MCF-720
CisplatinMCF-710

Antimicrobial Properties

In addition to its anticancer applications, compounds related to benzenesulfonamides have been explored for their antimicrobial properties. Some studies suggest that modifications to the benzenesulfonamide structure can lead to increased efficacy against bacterial strains, making them potential candidates for antibiotic development .

Drug Design and Development

The structural characteristics of 4-chloro-N-[5,6-dimethyl...], particularly its ability to form hydrogen bonds and interact with biological targets, make it a valuable scaffold in drug design. Researchers are investigating its potential as a lead compound for developing new therapeutics targeting various diseases beyond cancer .

Case Study 1: In Vitro Evaluation of Anticancer Activity

A study evaluated a series of benzenesulfonamide derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications in the side chains significantly influenced their anticancer activity. For instance, substituting different aryl groups led to varying levels of efficacy against the tested cell lines, suggesting a structure-activity relationship that could guide future drug development efforts .

Case Study 2: Structural Optimization for Enhanced Activity

Another research effort focused on optimizing the molecular structure of related compounds to enhance their selectivity and potency against specific cancer types. By altering substituents on the benzenesulfonamide core, researchers identified several promising candidates that exhibited improved IC50 values compared to existing treatments .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzimidazole Core

Compound A : 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
  • Structural Difference : The benzyl group at position 1 is substituted with a 3-methoxy group instead of 2-methyl.
  • Increased polarity (TPSA: ~75 Ų estimated) compared to the 2-methylbenzyl analogue may enhance solubility but reduce membrane permeability. Molecular formula: C₂₃H₂₂ClN₃O₃S .
Compound B : 4-Chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338410-91-6)
  • Structural Difference : Lacks the benzyl group at position 1; instead, a methyl group is present.
  • Impact :
    • Reduced steric bulk may improve binding to compact active sites.
    • Lower molecular weight (estimated ~360 g/mol) and lipophilicity (XLogP3 ~4.5) compared to the target compound .

Modifications to the Sulfonamide Moiety

Compound C : N-{5,6-Dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-4-yl}methanesulfonamide (CAS 338954-71-5)
  • Structural Difference : Methanesulfonamide replaces the 4-chlorobenzenesulfonamide group.
  • Impact :
    • Smaller sulfonamide reduces molecular weight (343.44 g/mol) and TPSA (~60 Ų), increasing lipophilicity (XLogP3 ~4.8).
    • Diminished aromatic interactions may lower binding specificity in biological systems .

Heterocyclic and Alkyl Chain Variations

Compound D : 4-(tert-Butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338964-14-0)
  • Structural Difference : Incorporates a tert-butyl group on the benzene ring and an octyl chain at position 1.
  • The tert-butyl group adds steric bulk, which may interfere with target binding .

Functional Group Additions (Thioether and Heterocycles)

Compound E : 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-5-methyl-N-[imino-(4-methylphthalazin-1-yl)methyl]benzenesulfonamide (Compound 22, Molecules 2014)
  • Structural Difference: Contains a thioether-linked benzo[1,3]dioxole and a phthalazine-imino group.
  • Impact: The dioxole and phthalazine moieties introduce additional hydrogen-bond acceptors (TPSA >100 Ų), improving solubility but complicating synthesis. IR and NMR data confirm stability of the thioether and imino groups under physiological conditions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Structural Features
Target Compound C₂₃H₂₁ClN₃O₂S 439.11 5.3 72.4 2-Methylbenzyl, 4-Cl-benzenesulfonamide
Compound A C₂₃H₂₂ClN₃O₃S 464.0 ~5.1 ~75 3-Methoxybenzyl
Compound B C₁₆H₁₆ClN₃O₂S ~360 ~4.5 ~72 1,5,6-Trimethylbenzimidazole
Compound C C₁₈H₂₁N₃O₂S 343.44 4.8 ~60 Methanesulfonamide
Compound D C₂₇H₃₉N₃O₂S 469.68 >7 ~72 Octyl chain, tert-butyl
Compound E C₂₅H₂₀Cl₂N₄O₅S₂ 591.48 ~6.0 >100 Thioether, phthalazine-imino

Research Implications

  • Lipophilicity vs. Solubility : Compounds with higher XLogP3 (e.g., Compound D) are better suited for hydrophobic targets but may face solubility challenges.
  • Substituent Electronics : Electron-donating groups (e.g., methoxy in Compound A) can modulate binding to charged or polar active sites.
  • Biological Activity : Thioether and heterocyclic additions (Compound E) may enhance interaction with enzymes like carbonic anhydrases or kinases, as seen in related sulfonamide drugs .

Preparation Methods

Optimization and Scalability

Key parameters include:

  • Temperature : 0°C to room temperature minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility.
  • Workup : Aqueous extraction removes unreacted sulfonyl chloride and byproducts.

Scalable protocols report yields exceeding 70% for analogous sulfonamide syntheses.

Alternative Pathways

One-Pot Benzimidazole-Sulfonamide Assembly

Recent advances describe tandem cyclization-sulfonylation. A mixture of 4,5-dimethyl-1,2-diaminobenzene, 2-methylbenzyl chloride, and 4-chlorobenzenesulfonyl chloride undergoes sequential alkylation and sulfonylation under microwave irradiation. This method reduces purification steps but requires precise stoichiometric control.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct aromatic resonances for the benzimidazole (δ 7.2–8.1 ppm) and sulfonamide (δ 7.4–7.6 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 440.1 (C23H22ClN3O2S).
  • HPLC Purity : >95% purity achieved via reverse-phase chromatography.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N3 necessitates careful base selection (e.g., K2CO3 over NaH).
  • Solubility Issues : Bulky substituents impede reaction kinetics, requiring high-dilution conditions.
  • Functional Group Compatibility : Nitro groups introduced during C4 amination may interfere with subsequent reductions.

Industrial and Pharmaceutical Relevance

Efficient synthesis of this compound supports drug discovery pipelines targeting kinase inhibitors and antimicrobial agents. Scalable methods align with green chemistry principles, emphasizing catalyst recycling and solvent recovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes sulfonamide derivatives synthesized by reacting sulfonyl chlorides with amines under reflux in aprotic solvents (e.g., DCM or THF). Purity optimization involves recrystallization (ethanol or acetonitrile) and chromatographic techniques (TLC monitoring, Rf values ~0.43–0.78). Yield improvements require controlled stoichiometry and catalyst selection (e.g., PTSA for imidazole-thiol coupling, as in ) .
  • Key Parameters : Reaction time (4–18 hours), temperature (room temp to reflux), and solvent polarity.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and sulfonamide NH (δ ~10 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze bond angles, torsional strains, and non-covalent interactions (e.g., π-π stacking in benzimidazole moieties). highlights the utility of crystallography for sulfonamide derivatives, resolving sulfonyl group geometry and benzyl substituent orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methyl, chloro, or heteroaryl groups) on the benzimidazole or benzenesulfonamide moieties ( ).
  • Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay) against cancer cell lines. For example, reports IC50 values for sulfonamide derivatives with quinazoline hybrids, highlighting the role of chlorine substituents in enhancing activity .
  • Computational Modeling : Perform docking studies to assess binding affinity with target proteins (e.g., tubulin or kinases).

Q. What experimental design strategies mitigate low yields in multi-step syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, temperature). demonstrates flow chemistry approaches for diazomethane synthesis, emphasizing statistical modeling to reduce variability .
  • Catalyst Screening : Test Lewis acids (e.g., Pd/C for hydrogenation in ) or phase-transfer catalysts .
  • In-line Monitoring : Employ HPLC or FTIR for real-time reaction tracking .

Q. How should contradictory biological activity data be analyzed?

  • Methodology :

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities (e.g., reports 40–55% yields with varying melting points) .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Meta-Analysis : Compare data across structurally related compounds (e.g., notes trifluoromethyl groups alter agrochemical activity).

Q. What are the challenges in crystallizing sulfonamide derivatives, and how are they addressed?

  • Methodology :

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Cocrystallization Agents : Add small molecules (e.g., acetic acid) to stabilize lattice structures. achieved crystallization via slow evaporation from DMSO, resolving sulfonyl group disorder .

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